molecular formula C12H14BrNO3 B12170102 3-Bromo-2-butanamido-5-methylbenzoic acid

3-Bromo-2-butanamido-5-methylbenzoic acid

Katalognummer: B12170102
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: NEQLMJNWWCMVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-butanamido-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a butanamido group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-butanamido-5-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the butanamido group through an amide formation reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable amine for the amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-butanamido-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-butanamido-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Bromo-2-butanamido-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the butanamido group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the butanamido group, making it less versatile in certain applications.

    2-Amino-3-bromo-5-methylbenzoic acid: Contains an amino group instead of the butanamido group, leading to different reactivity and applications.

    3-Bromo-5-methylbenzoic acid: Similar structure but without the butanamido group, affecting its chemical properties and uses.

Uniqueness

3-Bromo-2-butanamido-5-methylbenzoic acid is unique due to the presence of both the bromine atom and the butanamido group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H14BrNO3

Molekulargewicht

300.15 g/mol

IUPAC-Name

3-bromo-2-(butanoylamino)-5-methylbenzoic acid

InChI

InChI=1S/C12H14BrNO3/c1-3-4-10(15)14-11-8(12(16)17)5-7(2)6-9(11)13/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

NEQLMJNWWCMVEB-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=C(C=C(C=C1Br)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.